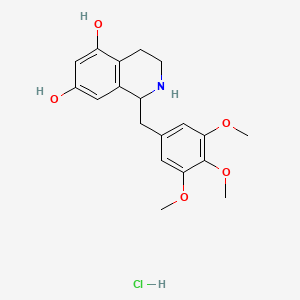









|
REACTION_CXSMILES
|
[ClH:1].C([O:5][C:6]1[CH:15]=[C:14]([O:16]C(=O)C)[CH:13]=[C:12]2[C:7]=1[CH:8]=[CH:9][N:10]=[C:11]2[CH2:20][C:21]1[CH:26]=[C:25]([O:27][CH3:28])[C:24]([O:29][CH3:30])=[C:23]([O:31][CH3:32])[CH:22]=1)(=O)C.[H][H]>C(O)C.[Pt](=O)=O>[ClH:1].[OH:5][C:6]1[CH:15]=[C:14]([OH:16])[CH:13]=[C:12]2[C:7]=1[CH2:8][CH2:9][NH:10][CH:11]2[CH2:20][C:21]1[CH:26]=[C:25]([O:27][CH3:28])[C:24]([O:29][CH3:30])=[C:23]([O:31][CH3:32])[CH:22]=1 |f:0.1,5.6|
|


|
Name
|
5,7-diacetoxy-1-(3,4,5-trimethoxybenzyl)-isoquinoline hydrochloride
|
|
Quantity
|
0.78 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(=O)OC1=C2C=CN=C(C2=CC(=C1)OC(C)=O)CC1=CC(=C(C(=C1)OC)OC)OC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt](=O)=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the catalyst is removed by filtration
|
|
Type
|
ADDITION
|
|
Details
|
50 ml of a hydrochloric acid-ethanol solution (the content of hydrochloric acid: 9%) are added to the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
Then, the mixture is evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove solvent
|
|
Type
|
CUSTOM
|
|
Details
|
the residue thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
is recrystallized from a mixture of ethanol and isopropyl ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.OC1=C2CCNC(C2=CC(=C1)O)CC1=CC(=C(C(=C1)OC)OC)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.6 g | |
| YIELD: PERCENTYIELD | 94.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 93% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |